molecular formula C17H13FN4O4 B14576491 N-[5-(2-Fluorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-yl]glycine CAS No. 61198-02-5

N-[5-(2-Fluorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-yl]glycine

Cat. No.: B14576491
CAS No.: 61198-02-5
M. Wt: 356.31 g/mol
InChI Key: LMSXWDREKZRURB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2-Fluorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-yl]glycine is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. This particular compound is structurally related to flunitrazepam, a well-known benzodiazepine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-Fluorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-yl]glycine typically involves the following steps:

    Formation of the Benzodiazepine Core: The core structure is synthesized through a condensation reaction between an ortho-diamine and a ketoester.

    Introduction of the Nitro Group: Nitration is carried out using a mixture of nitric acid and sulfuric acid.

    Glycine Addition: The final step involves the addition of glycine to the benzodiazepine core through an amide bond formation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: For the initial condensation and nitration steps.

    Continuous Flow Reactors: For the fluorination and glycine addition steps to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, forming nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, especially at positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Halogenation using chlorine or bromine under acidic conditions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzodiazepines.

Scientific Research Applications

N-[5-(2-Fluorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-yl]glycine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its effects on neurotransmitter systems, particularly GABAergic pathways.

    Medicine: Investigated for its potential use as a sedative, anxiolytic, and anticonvulsant agent.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The compound exerts its effects by binding to the GABA_A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. This binding enhances the effect of GABA, leading to increased chloride ion influx, hyperpolarization of the neuron, and subsequent inhibition of neuronal activity. The molecular targets include the benzodiazepine binding site on the GABA_A receptor, which modulates the receptor’s response to GABA.

Comparison with Similar Compounds

Similar Compounds

    Flunitrazepam: Known for its potent sedative and hypnotic effects.

    Nitrazepam: The parent compound, used as a hypnotic and anticonvulsant.

    Clonazepam: A chlorinated derivative with anticonvulsant properties.

Uniqueness

N-[5-(2-Fluorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-yl]glycine is unique due to the presence of both a nitro and a fluorine group, which enhances its potency and specificity for the GABA_A receptor. This structural uniqueness contributes to its distinct pharmacological profile compared to other benzodiazepines.

Properties

CAS No.

61198-02-5

Molecular Formula

C17H13FN4O4

Molecular Weight

356.31 g/mol

IUPAC Name

2-[[5-(2-fluorophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-ylidene]amino]acetic acid

InChI

InChI=1S/C17H13FN4O4/c18-13-4-2-1-3-11(13)17-12-7-10(22(25)26)5-6-14(12)21-15(8-20-17)19-9-16(23)24/h1-7H,8-9H2,(H,19,21)(H,23,24)

InChI Key

LMSXWDREKZRURB-UHFFFAOYSA-N

Canonical SMILES

C1C(=NCC(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.